molecular formula C23H20ClN3O3 B11447428 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide

Cat. No.: B11447428
M. Wt: 421.9 g/mol
InChI Key: XKDXSFYNSXQOSK-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of chlorophenoxy and methoxyphenyl groups attached to an imidazo[1,2-a]pyridine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This core can be synthesized through a cyclization reaction involving appropriate precursors. The chlorophenoxy and methoxyphenyl groups are then introduced via nucleophilic substitution reactions, using reagents such as 4-chlorophenol and 4-methoxyphenylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for specific interactions with molecular targets, making it a valuable compound for further investigation.

Properties

Molecular Formula

C23H20ClN3O3

Molecular Weight

421.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide

InChI

InChI=1S/C23H20ClN3O3/c1-15-11-12-27-20(13-15)25-22(16-3-7-18(29-2)8-4-16)23(27)26-21(28)14-30-19-9-5-17(24)6-10-19/h3-13H,14H2,1-2H3,(H,26,28)

InChI Key

XKDXSFYNSXQOSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)COC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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